molecular formula C42H57N11O11S2 B564718 Crustacean Cardioactive Peptide CAS No. 107090-96-0

Crustacean Cardioactive Peptide

Cat. No.: B564718
CAS No.: 107090-96-0
M. Wt: 956.104
InChI Key: KUAKWTJOHSDJOA-HNGYRCOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Crustacean Cardioactive Peptide has a wide range of applications in scientific research:

Safety and Hazards

There have been no mutant individuals of any species found to possess CCAP who have a genetic defect meaning they are not able to produce the peptide . It is likely any such mutation would be lethal .

Future Directions

The decision to consume sugar or water occurs via regulation of a broad peptidergic network that integrates internal signals of nutritional state to generate nutrient-specific ingestion . This significant and convincing new finding is of broad interest to the neuroscience field .

Biochemical Analysis

Biochemical Properties

The Crustacean Cardioactive Peptide is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate the release of adipokinetic hormone during sustained flight in L. migratoria . It also upregulates digestive hormones after the insect has fed on nutritional matter .

Cellular Effects

The this compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it controls the passage of food through the foregut by modulating the stomatogastric ganglion’s pyloric rhythm .

Molecular Mechanism

At the molecular level, the this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the moulting process of crustaceans and insects .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of the this compound change. Information on the peptide’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of the this compound vary with different dosages in animal models

Metabolic Pathways

The this compound is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The this compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Crustacean Cardioactive Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is coupled to the resin-bound peptide chain using activating agents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).

    Deprotection: The temporary protecting groups on the amino acids are removed using Trifluoroacetic Acid (TFA).

    Cyclization: The peptide is cyclized by forming a disulfide bridge between the cysteine residues, typically using oxidizing agents like Iodine or Dimethyl Sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using High-Performance Liquid Chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product.

Types of Reactions:

    Oxidation: The formation of the disulfide bridge between cysteine residues is an oxidation reaction.

    Reduction: The disulfide bridge can be reduced back to free thiol groups using reducing agents like Dithiothreitol (DTT) or β-Mercaptoethanol.

Common Reagents and Conditions:

    Oxidizing Agents: Iodine, Dimethyl Sulfoxide (DMSO).

    Reducing Agents: Dithiothreitol (DTT), β-Mercaptoethanol.

Major Products:

    Oxidation: Formation of the cyclic nonapeptide with a disulfide bridge.

    Reduction: Linear peptide with free thiol groups.

Comparison with Similar Compounds

Crustacean Cardioactive Peptide is unique due to its highly conserved structure and specific physiological roles. Similar compounds include:

    Adipokinetic Hormone: Regulates energy metabolism during flight in insects.

    Bursicon: Involved in the molting process of arthropods.

    Proctolin: Modulates muscle contractions in insects.

These peptides share some functional similarities but differ in their specific roles and target tissues.

Properties

IUPAC Name

(4R,10S,13S,16S,19S,22R)-19-(2-amino-2-oxoethyl)-13-benzyl-10-[(1R)-1-hydroxyethyl]-16-methyl-6,9,12,15,18,21-hexaoxo-22-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H57N11O11S2/c1-22-36(58)49-28(17-25-12-7-4-8-13-25)40(62)53-34(23(2)54)42(64)46-19-33(56)48-30(35(44)57)20-65-66-21-31(41(63)51-29(18-32(43)55)38(60)47-22)52-39(61)27(16-24-10-5-3-6-11-24)50-37(59)26-14-9-15-45-26/h3-8,10-13,22-23,26-31,34,45,54H,9,14-21H2,1-2H3,(H2,43,55)(H2,44,57)(H,46,64)(H,47,60)(H,48,56)(H,49,58)(H,50,59)(H,51,63)(H,52,61)(H,53,62)/t22-,23+,26-,27-,28-,29-,30-,31-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAKWTJOHSDJOA-HNGYRCOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3)C(=O)N)C(C)O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3)C(=O)N)[C@@H](C)O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H57N11O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

956.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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